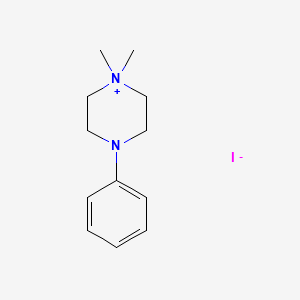

1,1-ジメチル-4-フェニルピペラジニウムヨージド

概要

説明

3,4-ジメチルピラゾールリン酸 (DMPP) は、農業および園芸で広く使用されている硝化抑制剤です。これは、浸出およびガス状排出による窒素損失を減らすことで窒素利用効率を向上させる能力で知られています。 DMPP は、広範囲にわたる毒性学および生態毒性学試験を受けており、他の硝化抑制剤に比べていくつかの利点を示しています .

科学的研究の応用

DMPP has a wide range of scientific research applications, including:

Agriculture: DMPP is extensively used in agriculture to improve nitrogen-use efficiency and reduce environmental pollution.

Soil Science: Researchers use DMPP to study the effects of nitrification inhibition on soil microbial communities and nitrogen cycling.

Environmental Science: DMPP is employed in environmental studies to assess its impact on greenhouse gas emissions and nitrogen losses from agricultural soils.

生化学分析

Biochemical Properties

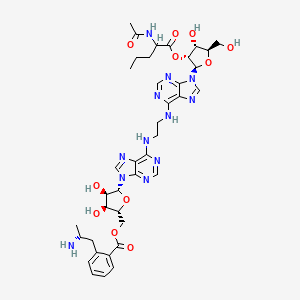

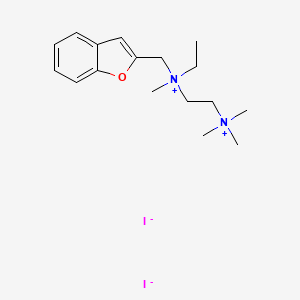

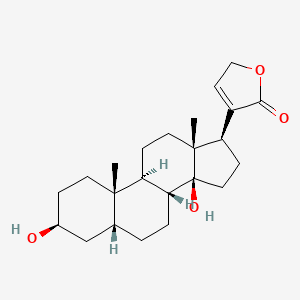

1,1-Dimethyl-4-phenylpiperazinium iodide interacts primarily with nicotinic acetylcholine receptors (nAchRs). These receptors are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems. The compound acts as an agonist, binding to the nAchRs and mimicking the action of acetylcholine. This interaction leads to the opening of ion channels, allowing the influx of cations such as sodium and calcium, which subsequently triggers various cellular responses .

Cellular Effects

1,1-Dimethyl-4-phenylpiperazinium iodide has significant effects on various cell types and cellular processes. In neurons, it can induce depolarization and action potential generation by activating nAchRs. This activation can influence cell signaling pathways, gene expression, and cellular metabolism. For example, in autonomic neurons, the compound can modulate cardiovascular responses by affecting the autonomic regulation of heart rate and blood pressure . Additionally, it has been shown to improve glucose tolerance in diet-induced obese mice by influencing metabolic pathways .

Molecular Mechanism

At the molecular level, 1,1-Dimethyl-4-phenylpiperazinium iodide exerts its effects by binding to the nicotinic acetylcholine receptors. This binding induces a conformational change in the receptor, leading to the opening of the ion channel. The influx of cations such as sodium and calcium into the cell results in depolarization and the initiation of downstream signaling cascades. These cascades can include the activation of second messengers, changes in gene expression, and modulation of enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,1-Dimethyl-4-phenylpiperazinium iodide can vary over time. The compound is relatively stable when stored at low temperatures, but its activity can degrade over extended periods. In vitro studies have shown that the compound can maintain its activity for several months when stored properly. Long-term exposure to the compound in cell cultures can lead to sustained activation of nAchRs, which may result in desensitization or downregulation of the receptors .

Dosage Effects in Animal Models

The effects of 1,1-Dimethyl-4-phenylpiperazinium iodide in animal models are dose-dependent. At low doses, the compound can stimulate nAchRs and induce physiological responses such as increased heart rate and blood pressure. At higher doses, it can cause adverse effects such as toxicity and overstimulation of the nervous system. Studies have shown that there is a threshold dose beyond which the compound can become harmful, leading to symptoms such as convulsions and respiratory distress .

Metabolic Pathways

1,1-Dimethyl-4-phenylpiperazinium iodide is involved in several metabolic pathways. It can influence the metabolism of neurotransmitters such as acetylcholine by modulating the activity of nAchRs. Additionally, the compound can affect glucose metabolism by improving glucose tolerance and insulin sensitivity in animal models. This effect is likely mediated through the activation of nAchRs in peripheral tissues, leading to changes in metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, 1,1-Dimethyl-4-phenylpiperazinium iodide is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, it can accumulate in specific compartments such as the cytoplasm and organelles. The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of 1,1-Dimethyl-4-phenylpiperazinium iodide is primarily determined by its interaction with nicotinic acetylcholine receptors. These receptors are located on the cell membrane, and the compound’s binding to them can influence its activity and function. Additionally, the compound may undergo post-translational modifications that direct it to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, where it can exert its effects .

準備方法

合成経路および反応条件: DMPP は、3,4-ジメチルピラゾールとリン酸の反応によって合成できます。 この反応は、通常、メタノールまたはエタノールなどの溶媒を使用し、高い収率と純度を確保するために制御された温度と圧力の条件下で行われます .

工業生産方法: 工業的な設定では、DMPP は、大型反応器で 3,4-ジメチルピラゾールとリン酸を反応させることによって生成されます。 このプロセスには、最終製品の製造効率と品質を最適化するために、温度、圧力、pH などの反応パラメーターの正確な制御が含まれます .

化学反応の分析

反応の種類: DMPP は主に硝化抑制反応を起こします。これは、土壌微生物、特にアンモニア酸化細菌と相互作用して、アンモニウムから硝酸への変換を阻害します。 このプロセスは、窒素損失を減らし、植物の窒素の利用可能性を高めるのに役立ちます .

一般的な試薬と条件: DMPP は、硫安硝酸塩または尿素などの窒素肥料と組み合わせて使用されることが多いです。 適用量は、特定の農業上の要求に応じて、通常、ヘクタールあたり 0.5 から 1.5 キログラムの範囲です .

生成される主な製品: DMPP と土壌微生物の反応から生成される主な生成物は、硝化の阻害であり、その結果、硝酸の浸出が減少し、亜酸化窒素やその他の窒素系ガスの排出が減少します .

4. 科学研究への応用

DMPP は、次のものを含む、幅広い科学研究への応用があります。

農業: DMPP は、窒素利用効率を向上させ、環境汚染を軽減するために農業で広く使用されています。

土壌科学: 研究者は、硝化抑制が土壌微生物群集と窒素循環に与える影響を調べるために DMPP を使用しています。

環境科学: DMPP は、環境研究において、農業土壌からの温室効果ガスの排出と窒素損失に対する影響を評価するために使用されています。

化学: DMPP は、硝化抑制のメカニズムと硝化抑制剤と土壌微生物との相互作用を調査するために、化学研究においてモデル化合物として使用されています.

作用機序

DMPP は、土壌中のアンモニア酸化細菌の活性を阻害することによって効果を発揮します。これは、アンモニウムの酸化の最初の段階を担うアンモニアモノオキシゲナーゼ酵素を特異的に標的にします。 DMPP は、酵素に結合することによって、アンモニウムから亜硝酸への変換を防ぎ、硝化とそれに続く窒素損失を減らします . この阻害に関与する正確な分子標的と経路はまだ調査中ですが、DMPP は、酵素の活性に必要な銅イオンをキレート化することが考えられます .

類似の化合物:

ジシアンジアミド (DCD): 別の広く使用されている硝化抑制剤である DCD は、窒素損失を減らす効果で知られています。

ニトラピリン: この化合物は、硝化抑制剤としても使用されていますが、DMPP は、硝酸の浸出と亜酸化窒素の排出を減らすという点で、より優れた性能を示しています.

DMPP の独自性: DMPP は、低い適用量での高い有効性、土壌中での低い移動性、および遅い生分解性により際立っています。 これらの特性により、DMPP は他の硝化抑制剤と比較して、より効率的かつ環境に優しい選択肢となっています .

類似化合物との比較

Dicyandiamide (DCD): Another widely used nitrification inhibitor, DCD is known for its effectiveness in reducing nitrogen losses.

Uniqueness of DMPP: DMPP stands out due to its high effectiveness at low application rates, low mobility in soil, and slow biodegradation. These properties make it a more efficient and environmentally friendly option compared to other nitrification inhibitors .

特性

IUPAC Name |

1,1-dimethyl-4-phenylpiperazin-1-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N2.HI/c1-14(2)10-8-13(9-11-14)12-6-4-3-5-7-12;/h3-7H,8-11H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZJGFIKQCCLGK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCN(CC1)C2=CC=CC=C2)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90968822 | |

| Record name | 1,1-Dimethyl-4-phenyl-piperazinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54-77-3 | |

| Record name | 1,1-Dimethyl-4-phenylpiperazinium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylphenylpiperazinium Iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DMPP | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-Dimethyl-4-phenyl-piperazinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethyl-4-phenylpiperazinium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLPHENYLPIPERAZINIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X95H7DRX99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3R,4R,5R)-4-[(2S,3S,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B1194954.png)

![[(2R,3S,4R,5R)-5-[6-[2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]ethylamino]purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] (2S)-2-amino-3-phenylpropanoate](/img/structure/B1194955.png)

![1-[10-(Pyridin-1-ium-1-yl)decyl]pyridin-1-ium dibromide](/img/structure/B1194966.png)